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molecular formula C11H13NO4S B1612761 1-Tosylazetidine-3-carboxylic acid CAS No. 92993-58-3

1-Tosylazetidine-3-carboxylic acid

Cat. No. B1612761
M. Wt: 255.29 g/mol
InChI Key: IFGBBXJGLBGHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04591457

Procedure details

N-Tosyl-3,3-bishydroxymethyl azetidine (10 g, 0.037 mol) was suspended in distilled water (100 ml) and 30% NaOH (3 ml) added. Dioxane (50 ml) was then added in order to obtain a homogeneous solution, followed by 1 g of a 5% Pt/C catalyst. This mixture was heated under reflux with rapid stirring whilst a stream of oxygen was bubbled through at the rate of 600 ml.min-1. The pH of the solution was maintained at 9-12 with 30% NaOH and the course of the oxidation followed by 'H nmr. After 24 h another 1 g of catalyst was added and after 48 h a further 2 g was added at which point all of the starting diol had been converted. In order to achieve conversion of any intermediates, a further 1 g catalyst was added after 120 h. After a total reaction time of 144 h, 5 g catalyst had been added and 10 ml 30% NaOH (0.074 mol). The solution was filtered whilst hot and the catalyst washed with dil NaOH and water. The filtrate and washings were then acidified with 4N HCl and extracted with ether (×3). The combined ether extracts were dried and evaporated to leave a white solid which, on recrystallisation from ethyl acetate, gave N-Tosyl azetidine 3-carboxylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1]([N:11]1[CH2:14][C:13]([CH2:17][OH:18])(CO)[CH2:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[OH-].[Na+].[O:21]1CCOCC1.O=O>O.[Pt]>[S:1]([N:11]1[CH2:12][CH:13]([C:17]([OH:18])=[O:21])[CH2:14]1)([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[CH:9][CH:10]=1)(=[O:2])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC(C1)(CO)CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
was bubbled through at the rate of 600 ml.min-1
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the solution was maintained at 9-12 with 30% NaOH
ADDITION
Type
ADDITION
Details
After 24 h another 1 g of catalyst was added and after 48 h a further 2 g
Duration
48 h
ADDITION
Type
ADDITION
Details
was added at which point all of the starting diol
ADDITION
Type
ADDITION
Details
a further 1 g catalyst was added after 120 h
Duration
120 h
ADDITION
Type
ADDITION
Details
After a total reaction time of 144 h, 5 g catalyst had been added
Duration
144 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered whilst hot and the catalyst
WASH
Type
WASH
Details
washed with dil NaOH and water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a white solid which
CUSTOM
Type
CUSTOM
Details
on recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC(C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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